molecular formula C11H12N2OS B6427686 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034461-93-1

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B6427686
CAS No.: 2034461-93-1
M. Wt: 220.29 g/mol
InChI Key: ALOXCYQSOOGSBN-UHFFFAOYSA-N
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Description

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the cycloaddition reaction, where starting materials such as pyridine derivatives and thiol compounds undergo a series of reactions under controlled conditions to form the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a pyridine ring and a sulfur atom. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

pyridin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXCYQSOOGSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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